1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
The compound “1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-d]pyrimidin-4-one core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidinone ring . This core is substituted at the 1-position with a 2-chlorophenyl group and at the 6-position with a 3,3,3-trifluoro-2-methylpropyl group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-4-one core suggests that the molecule may have interesting electronic properties . The chlorophenyl and trifluoromethylpropyl substituents would also influence the molecule’s overall shape and polarity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrazolo[3,4-d]pyrimidin-4-one core might undergo reactions typical of pyrazoles, pyrimidines, and amides . The chlorophenyl and trifluoromethylpropyl groups might also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrimidinone and the nonpolar trifluoromethyl groups could affect the compound’s solubility, melting point, and other properties .Scientific Research Applications
Antimicrobial and Anticancer Properties A series of compounds including 1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and shown to possess significant antimicrobial and anticancer activities. The compounds were evaluated for their in vitro effectiveness, and certain derivatives exhibited higher anticancer activity than standard reference drugs. These synthesized compounds have also displayed good to excellent antimicrobial activity against a variety of microorganisms (Hafez, El-Gazzar, & Al-Hussain, 2016).
Phosphodiesterase 9 (PDE9) Inhibitor for Alzheimer's Disease The compound has been identified as a potent and selective inhibitor of phosphodiesterase 9 (PDE9) and is under preclinical development for the treatment of Alzheimer's disease. The selective inhibition of PDE9 is crucial because it plays a significant role in the cyclic nucleotide signaling pathways, and the compound's inhibitory properties were characterized using a cGMP reporter cell line (Wunder et al., 2005).
Herbicidal Activity Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and shown to have good inhibition activities against certain plants, indicating potential use as herbicides. Some compounds exhibited significant herbicidal activity against specific plants like Brassica napus and Echinochloa crusgalli at certain dosages, showing potential agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).
Characterization and Binding Insights for Therapeutics The crystal structures of the PDE9A catalytic domain in complex with enantiomers of this compound were determined to illustrate the inhibitor selectivity. These structures provide insights into the compound's binding mechanisms, which is crucial for understanding its therapeutic potential for treating various diseases, including cardiovascular diseases and neurodegenerative disorders (Wang et al., 2010).
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPXPXOAFQCNBS-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111034 | |
Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601111034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
CAS RN |
794568-91-5 | |
Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=794568-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601111034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.